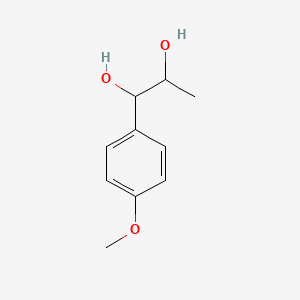
1-(4-Methoxyphenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 g/mol . It is also known by other names such as 1,2-Propanediol, 1-(4-methoxyphenyl)- and 1-(p-methoxyphenyl)-1,2-propanediol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propane-1,2-diol moiety.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)propane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable reducing agent to form 4-methoxybenzyl alcohol. This intermediate is then subjected to further reactions to introduce the propane-1,2-diol moiety . Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)propane-1,2-diol undergoes several types of chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions . Major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
1-(4-Methoxyphenyl)propane-1,2-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The methoxy group and the diol moiety play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propane-1,2-diol can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-2-propanone: This compound has a similar structure but differs in the presence of a ketone group instead of a diol moiety.
1-(4-Methoxyphenyl)ethanol: This compound has a shorter carbon chain and lacks the propane-1,2-diol structure.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
51410-48-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10-12H,1-2H3 |
InChI Key |
MRDZSBVJWOXBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















